Acetyl hexapeptide-37

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

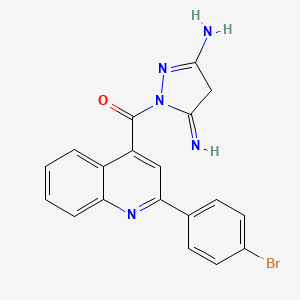

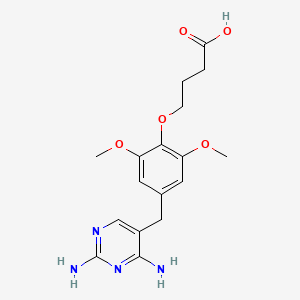

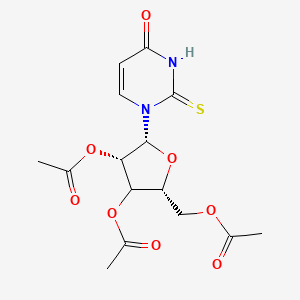

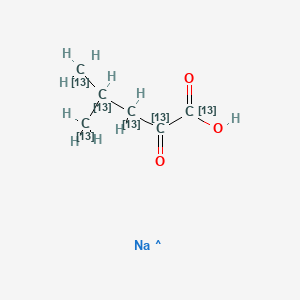

Acetyl hexapeptide-37, also known by the trade name Diffuporine™, is a synthetic peptide composed of the amino acids alanine, proline, serine, and glycine. It is primarily used in cosmetic formulations for its anti-aging and skin hydration properties. This peptide enhances the expression of aquaporin-3, a protein involved in water transport through skin layers, thereby improving skin hydration and overall appearance .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Acetyl hexapeptide-37 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Attachment of the first amino acid: to a solid resin.

Sequential addition of protected amino acids: in the desired sequence (Ac-L-Ser-L-Pro-L-Ala-Gly-Gly-L-Pro-NH2).

Deprotection and cleavage: of the peptide from the resin.

Purification: of the peptide using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale SPPS, followed by rigorous purification processes to ensure high purity and quality. The peptide is then formulated into cosmetic products under controlled conditions to maintain its stability and efficacy .

Análisis De Reacciones Químicas

Types of Reactions: Acetyl hexapeptide-37 primarily undergoes peptide bond formation during its synthesis. It is relatively stable and does not readily undergo oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions:

Reagents: Protected amino acids, coupling agents (e.g., HBTU, DIC), deprotecting agents (e.g., TFA).

Conditions: Mild temperatures, inert atmosphere (e.g., nitrogen), and controlled pH.

Major Products: The major product of the synthesis is the desired peptide sequence (Ac-L-Ser-L-Pro-L-Ala-Gly-Gly-L-Pro-NH2), which is then acetylated to form this compound .

Aplicaciones Científicas De Investigación

Acetyl hexapeptide-37 has a wide range of applications in scientific research, particularly in the fields of:

Cosmetic Science: Used in anti-aging and moisturizing products to improve skin hydration, firmness, and elasticity

Biology: Studied for its role in enhancing aquaporin-3 expression and its effects on cellular hydration and viability

Industry: Utilized in the formulation of high-end skincare products and cosmeceuticals

Mecanismo De Acción

Acetyl hexapeptide-37 exerts its effects by enhancing the expression of aquaporin-3 (AQP3), a membrane protein involved in water transport through skin layers. Increased AQP3 levels improve water flux from the basal layer of the epidermis to the stratum corneum, leading to better skin hydration. Additionally, the peptide stimulates dermal fibroblasts, boosting collagen type 1 production, which enhances skin smoothness, firmness, and elasticity .

Comparación Con Compuestos Similares

Acetyl hexapeptide-8 (Argireline): Known for its anti-wrinkle properties by inhibiting neurotransmitter release.

Acetyl tetrapeptide-9 (Dermican): Stimulates collagen type I and lumican synthesis.

Acetyl tetrapeptide-11 (Syniorage): Promotes keratinocyte cell growth and syndecan-1 synthesis.

Uniqueness: Acetyl hexapeptide-37 is unique in its ability to enhance AQP3 expression, which directly improves skin hydration and barrier function. This sets it apart from other peptides that primarily focus on collagen synthesis or neurotransmitter inhibition .

Propiedades

Fórmula molecular |

C22H35N7O8 |

|---|---|

Peso molecular |

525.6 g/mol |

Nombre IUPAC |

(2S)-1-[2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C22H35N7O8/c1-12(26-21(36)16-6-4-8-29(16)22(37)14(11-30)27-13(2)31)20(35)25-9-17(32)24-10-18(33)28-7-3-5-15(28)19(23)34/h12,14-16,30H,3-11H2,1-2H3,(H2,23,34)(H,24,32)(H,25,35)(H,26,36)(H,27,31)/t12-,14-,15-,16-/m0/s1 |

Clave InChI |

WZUFKRTZHLMBTG-TUUVXOQKSA-N |

SMILES isomérico |

C[C@@H](C(=O)NCC(=O)NCC(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)C |

SMILES canónico |

CC(C(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)N)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

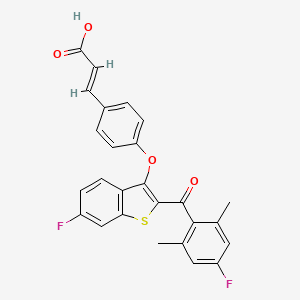

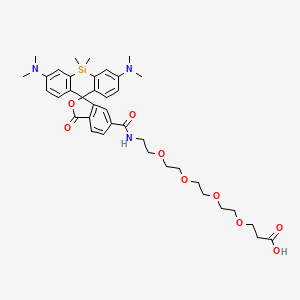

![(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12388015.png)

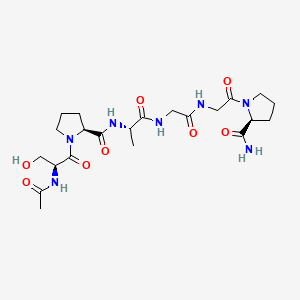

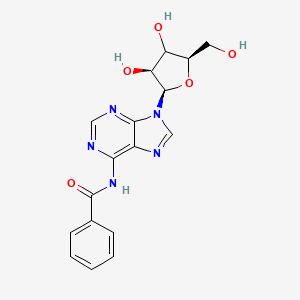

![4-Methoxy-3-[2-[(3-Methoxy-4-Morpholin-4-Yl-Phenyl)amino]pyridin-4-Yl]benzenecarbonitrile](/img/structure/B12388016.png)